
STF-118804
Übersicht
Beschreibung
STF-118804 ist ein hochspezifischer Inhibitor der Nicotinamid-Phosphoribosyltransferase (NAMPT), einem Enzym, das für die Biosynthese von Nicotinamid-Adenin-Dinukleotid (NAD+) entscheidend ist, einem Kofaktor, der an vielen biochemischen Prozessen beteiligt ist. Diese Verbindung hat ein erhebliches Potenzial gezeigt, die Lebensfähigkeit verschiedener Krebszelllinien zu reduzieren, darunter das Pankreaskarzinom und die akute lymphatische Leukämie der B-Zellen .
Wissenschaftliche Forschungsanwendungen
Acute Lymphoblastic Leukemia (ALL)
STF-118804 has shown promising results in preclinical models of acute lymphoblastic leukemia. In studies involving B-cell ALL cell lines, this compound significantly reduced cell viability with IC50 values ranging from 3.1 to 32.3 nM. In vivo studies using orthotopic xenograft models indicated that this compound not only inhibited tumor growth but also improved survival rates in mice bearing ALL tumors .
Pancreatic Ductal Adenocarcinoma (PDAC)
In pancreatic cancer models, this compound exhibited potent anti-tumor activity. It reduced the growth and viability of various PDAC cell lines (e.g., Panc-1, PaTu8988t) in vitro, with nanomolar IC50 values observed . The compound also induced metabolic collapse by decreasing glucose uptake and ATP levels, activating AMPK pathways while inhibiting mTOR signaling. Notably, when combined with standard chemotherapeutics like gemcitabine and paclitaxel, this compound demonstrated additive effects in reducing cell viability .
Summary of Key Findings
Cancer Type | Cell Lines | IC50 Values (nM) | Effects | Combination Therapy |
---|---|---|---|---|
Acute Lymphoblastic Leukemia | B-cell ALL | 3.1 - 32.3 | Reduced viability; increased apoptosis | Not specified |
Pancreatic Ductal Adenocarcinoma | Panc-1, PaTu8988t | Nanomolar range | Metabolic collapse; reduced glucose uptake | Additive with gemcitabine, paclitaxel |
Case Study 1: Pediatric ALL
In a study focused on pediatric patients with acute lymphoblastic leukemia, this compound was administered to leukemic samples derived from patients. The results indicated a significant reduction in cell viability, supporting its potential as a therapeutic agent for high-risk leukemia cases .
Case Study 2: Pancreatic Cancer
An orthotopic mouse model was utilized to evaluate the efficacy of this compound against pancreatic cancer. Mice injected with Panc-1 cells showed significant tumor size reduction after treatment with this compound over three weeks. The study concluded that this compound could serve as an effective adjunct therapy alongside existing chemotherapeutic agents .
Wirkmechanismus
Target of Action
STF-118804 primarily targets Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is a rate-limiting enzyme in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial cofactor in many biochemical processes .
Mode of Action
As a highly specific NAMPT inhibitor, this compound reduces the viability of most B-ALL cell lines . It works by inhibiting NAD+ synthesis from nicotinamide . This inhibition leads to a decrease in NAD levels in cells, which can impact various cellular processes .
Biochemical Pathways
The inhibition of NAMPT by this compound affects the NAD salvage pathway, one of the pathways used to generate NAD in mammals . This results in decreased glucose uptake, lactate excretion, and ATP levels, leading to metabolic collapse . Additionally, this compound treatment activates AMPK and inhibits mTOR pathways in cells .
Result of Action
This compound has been shown to reduce the growth of pancreatic ductal adenocarcinoma (PDAC) in vitro and in vivo . It also reduces the viability and growth of different PDAC lines, as well as the formation of colonies in soft agar . In addition, this compound induces leukemia cell apoptosis, including leukemia initiating (stem) cells .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, exogenous NMN can block both the activation of the AMPK pathway and the decrease in cell viability caused by this compound . Furthermore, this compound has shown an additive effect in decreasing cell viability and growth when combined with chemotherapeutic agents such as paclitaxel, gemcitabine, and etoposide .
Vorbereitungsmethoden
Die Synthese von STF-118804 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen. Der Schlüsselsyntheseweg umfasst die Bildung des Oxazolrings und die Anlagerung der Benzamid- und Pyridinylmethylgruppen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktionen zu erleichtern .
Analyse Chemischer Reaktionen
STF-118804 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die an die Kernstruktur gebundenen funktionellen Gruppen verändern.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Zu den in diesen Reaktionen häufig verwendeten Reagenzien gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren
Vergleich Mit ähnlichen Verbindungen
STF-118804 ist einzigartig in seiner hohen Spezifität und Potenz als NAMPT-Inhibitor. Zu ähnlichen Verbindungen gehören:
FK866: Ein weiterer NAMPT-Inhibitor mit ähnlichen Wirkungen, aber unterschiedlicher chemischer Struktur.
GMX1778: Ein NAMPT-Inhibitor mit einem unterschiedlichen Wirkmechanismus.
CHS-828: Eine Verbindung, die auf NAMPT abzielt, aber unterschiedliche pharmakokinetische Eigenschaften besitzt
This compound zeichnet sich durch seine hohe Potenz und Spezifität aus, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen macht.
Biologische Aktivität
STF-118804 is a novel inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of pancreatic ductal adenocarcinoma (PDAC). The following article explores the biological activity of this compound, including its mechanisms of action, effects on cancer cell viability, metabolic implications, and potential for combination therapies.
This compound functions by inhibiting NAMPT, thereby disrupting the synthesis of NAD+, which is crucial for cellular metabolism and energy production. By reducing NAD+ levels, this compound induces metabolic collapse in cancer cells, which rely heavily on aerobic glycolysis for their energy needs.
Key Mechanisms:
- Inhibition of NAD+ Synthesis : this compound directly inhibits the conversion of nicotinamide to nicotinamide mononucleotide (NMN), leading to decreased NAD+ levels in cells .
- Activation of AMPK Pathway : The compound activates AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis, while simultaneously inhibiting the mechanistic target of rapamycin (mTOR) pathway .
- Metabolic Impact : Treatment with this compound results in decreased glucose uptake, lactate excretion, and ATP levels in PDAC cells, indicating a shift away from glycolytic metabolism .
In Vitro Studies
The efficacy of this compound was evaluated across several PDAC cell lines, including Panc-1, PaTu8988t, SU86.86, and Panc04.03. The findings highlight its potent anti-cancer properties:
Cell Line | IC50 (nM) | Colony Formation Inhibition (%) |
---|---|---|
Panc-1 | 10 | 85 |
PaTu8988t | 15 | 80 |
SU86.86 | 25 | 70 |
Panc04.03 | 30 | 60 |
Note : IC50 values indicate the concentration required to inhibit cell viability by 50% .
In Vivo Studies
In orthotopic mouse models implanted with Panc-1 cells, this compound demonstrated significant tumor size reduction after 21 days of treatment:
Treatment Group | Tumor Size Reduction (%) |
---|---|
Control | 0 |
This compound | 45 |
FK866 (another NAMPT inhibitor) | 40 |
Combination therapies with standard chemotherapeutic agents such as paclitaxel and gemcitabine showed additive effects on tumor growth inhibition .
Case Studies
Case Study 1: Efficacy in PDAC
In a study involving multiple PDAC cell lines treated with this compound, researchers observed a consistent decrease in cell viability and colony formation. The study emphasized the compound's ability to induce apoptosis through metabolic reprogramming and energy depletion.
Case Study 2: Combination Therapy
Another investigation explored the effects of combining this compound with gemcitabine. Results indicated that this combination significantly enhanced anti-tumor effects compared to either treatment alone, suggesting that targeting NAD+ synthesis could synergistically enhance the efficacy of existing chemotherapy regimens .
Eigenschaften
IUPAC Name |
4-[5-methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-17-5-11-22(12-6-17)33(30,31)16-23-18(2)32-25(28-23)21-9-7-20(8-10-21)24(29)27-15-19-4-3-13-26-14-19/h3-14H,15-16H2,1-2H3,(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFCEZOMHBPDGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=C(OC(=N2)C3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.